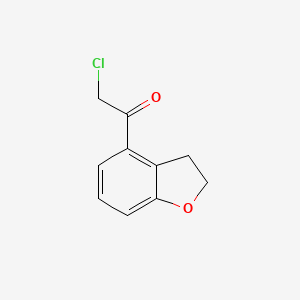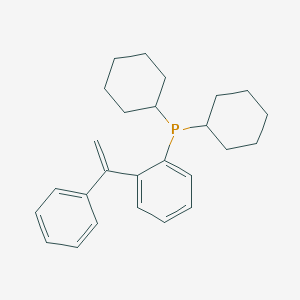![molecular formula C15H8N2O2S B12883423 2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one CAS No. 127007-44-7](/img/structure/B12883423.png)
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is a heterocyclic compound that contains both benzoxazole and benzothiazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one typically involves the reaction of 2-aminobenzoxazole with appropriate thioamide derivatives under specific conditions. For instance, one common method involves the cyclization of 2-aminobenzoxazole with thioamide in the presence of a dehydrating agent like phosphorus oxychloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted benzoxazole derivatives.
科学的研究の応用
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Benzoxazoles: Compounds like 2-aminobenzoxazole share the benzoxazole moiety and exhibit similar chemical reactivity.
Benzothiazoles: Compounds such as benzothiazole have a similar thiazine ring structure and comparable biological activities.
Uniqueness
2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one is unique due to the combination of both benzoxazole and benzothiazine moieties in a single molecule. This dual functionality can lead to a broader range of chemical reactivity and biological activities compared to compounds containing only one of these moieties .
特性
CAS番号 |
127007-44-7 |
|---|---|
分子式 |
C15H8N2O2S |
分子量 |
280.30 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-yl)-3,1-benzothiazin-4-one |
InChI |
InChI=1S/C15H8N2O2S/c18-15-9-5-1-2-6-10(9)17-14(20-15)13-16-11-7-3-4-8-12(11)19-13/h1-8H |
InChIキー |
JSTDALRSCZBLIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)SC(=N2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl butanoate](/img/structure/B12883359.png)




![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)




![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)

